molecular formula C18H13BrN4O3S B2442097 4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-22-2

4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2442097
CAS No.: 396720-22-2
M. Wt: 445.29
InChI Key: OLZNSEMDKMBWRG-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom, a nitrophenyl group, and a thieno[3,4-c]pyrazole moiety, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

4-bromo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O3S/c19-12-3-1-11(2-4-12)18(24)20-17-15-9-27-10-16(15)21-22(17)13-5-7-14(8-6-13)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZNSEMDKMBWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Bromine Atom: Bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Nitrophenyl Group: This is achieved through a nitration reaction using nitric acid and sulfuric acid.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild heating.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group can participate in electron transfer reactions, while the thieno[3,4-c]pyrazole core can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-nitrophenol
  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
  • 2-bromo-4-nitrophenol

Uniqueness

4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its combination of a bromine atom, nitrophenyl group, and thieno[3,4-c]pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a bromine atom, a nitrophenyl group, and a thieno[3,4-c]pyrazole moiety. Its synthesis involves multiple organic reactions, leading to applications in various scientific fields, particularly in drug development and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C18H13BrN4O3SC_{18}H_{13}BrN_{4}O_{3}S. The compound's structure can be represented as follows:

IUPAC Name 4bromoN[2(4nitrophenyl)4,6dihydrothieno[3,4c]pyrazol3yl]benzamide\text{IUPAC Name }4-bromo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally similar to this compound. Research indicates that compounds with similar structures exhibit significant inhibitory activity against various cancer cell lines by targeting specific pathways involved in tumor growth. For instance:

  • BRAF(V600E) Inhibition : Pyrazole derivatives have shown promising results in inhibiting the BRAF(V600E) mutation associated with melanoma. The mechanism involves disruption of the signaling pathways that promote cancer cell proliferation .
  • EGFR and Aurora-A Kinase Inhibition : Other studies suggest that these compounds can inhibit epidermal growth factor receptors (EGFR) and Aurora-A kinase, both critical for cancer cell division and survival .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Various pyrazole derivatives have been evaluated for their effectiveness against bacterial and fungal strains:

  • Bacterial Inhibition : Compounds similar to this compound have shown activity against pathogenic bacteria through mechanisms that may involve disruption of cell membrane integrity and inhibition of essential metabolic pathways .
  • Fungal Activity : In vitro studies on related pyrazole carboxamides revealed moderate to excellent antifungal activity against several phytopathogenic fungi .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.
  • Binding Affinity : The thieno[3,4-c]pyrazole core enhances binding affinity to hydrophobic pockets in proteins, which is crucial for its inhibitory effects .

Study on Anticancer Activity

A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against cancer cells. Among these compounds, those structurally similar to this compound exhibited IC50 values indicating potent antitumor activity. The study emphasized the importance of structural modifications in enhancing bioactivity .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, a derivative of the compound was tested against a panel of bacterial strains. Results indicated significant inhibition zones compared to control groups. This suggests the potential application of such compounds in developing new antimicrobial agents .

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